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Compound of Interest

Compound Name: ENMD-1068 hydrochloride

Cat. No.: B10824553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity and

mechanistic data available for ENMD-1068 hydrochloride, a selective antagonist of Protease-

Activated Receptor 2 (PAR-2). The information is compiled from various preclinical studies

investigating its therapeutic potential in conditions such as endometriosis, liver fibrosis, and

arthritis.

Quantitative Toxicity and Dosing Summary
While formal toxicology studies with metrics such as LD50 are not publicly available, several in

vivo studies in murine models have utilized ENMD-1068 at various doses, reporting no

apparent toxicity. These findings provide preliminary insights into the safety profile of the

compound. The table below summarizes the dosing regimens and observed toxicity from these

studies.
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Therapeutic Area Animal Model Dosing Regimen
Observed
Toxicity/Safety

Endometriosis
Nude mice with

induced endometriosis

25 mg/kg or 50 mg/kg,

intraperitoneally, daily

for 5 days

No apparent toxicity to

various organs.[1][2]

Liver Fibrosis
CCl₄-induced fibrotic

mice

25 mg/kg or 50 mg/kg,

intraperitoneally, twice

per week for 4 weeks

Levels of ALT/AST

were significantly

reduced by the

treatment, suggesting

a protective effect on

the liver.[3]

Arthritis
Collagen-induced

arthritis in DBA1 mice

4 mg or 16 mg,

subcutaneously, once

daily for 7 days

No adverse effects

were reported; the

treatment significantly

reduced the arthritic

index.[4]

Mechanism of Action: PAR-2 Antagonism
ENMD-1068 is a non-peptide small molecule that functions as an antagonist of Protease-

Activated Receptor 2 (PAR-2).[5] PAR-2 is a G-protein-coupled receptor activated by serine

proteases, such as trypsin.[5] Its activation is implicated in various inflammatory and fibrotic

diseases.[3][5] By blocking PAR-2, ENMD-1068 has been shown to modulate downstream

signaling pathways, thereby exerting its therapeutic effects.

Signaling Pathway of ENMD-1068 Action
The following diagram illustrates the key signaling pathways inhibited by ENMD-1068.
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ENMD-1068 inhibits PAR-2, blocking downstream inflammatory pathways.

Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of

ENMD-1068.

In Vivo Endometriosis Model
Animal Model: Nude mice.

Induction of Endometriosis: A xenograft model using red fluorescent protein-expressing

human endometrial tissue was established.

Treatment: Following the induction of endometriosis, mice were administered intraperitoneal

injections of either 25 mg/kg or 50 mg/kg of ENMD-1068, or a vehicle control (200 μL saline),

daily for 5 days.[2]

Efficacy Assessment: The size and number of endometriotic lesions were measured.[2]

Biomarker Analysis: Lesions were collected and assessed for the production of interleukin 6

(IL-6) and monocyte chemotactic protein-1 (MCP-1) via enzyme-linked immunosorbent

assays (ELISAs). Activation of nuclear factor-κB (NF-κB) and expression of vascular

endothelial growth factor (VEGF) were evaluated using immunohistochemistry. Cell

proliferation was assessed by Ki-67 staining, and apoptosis was measured using TUNEL

assays.[2]
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In Vivo Liver Fibrosis Model
Animal Model: Mice.

Induction of Liver Fibrosis: Carbon tetrachloride (CCl₄) was used to induce liver fibrosis.

Treatment: Mice were injected intraperitoneally with either 25 mg/kg or 50 mg/kg of ENMD-

1068 or a vehicle control (200 μL) twice a week for 4 weeks before CCl₄ injection.[3]

Assessment: The levels of alanine aminotransferase (ALT) and aspartate aminotransferase

(AST) in the blood were measured to assess liver damage. Collagen content and α-smooth

muscle actin (α-SMA) levels in the liver were also quantified.[3]

In Vitro Studies: Isolated hepatic stellate cells (HSCs) were stimulated with TGF-β1 with or

without ENMD-1068 to evaluate the drug's effect on HSC activation and collagen production.

[3]

In Vivo Arthritis Model
Animal Model: DBA1 mice.

Induction of Arthritis: Collagen-induced arthritis (CIA) was established using collagen and

Freund's Complete Adjuvant.

Treatment: From the first day of a visible response, mice were treated once daily for 7 days

with subcutaneous injections of either 4 mg or 16 mg of ENMD-1068 or a vehicle control.[4]

Efficacy Assessment: The severity of arthritis was evaluated using an arthritic index.[4]

General Experimental Workflow for In Vivo Toxicity
Assessment
The following diagram outlines a general workflow for the preliminary toxicity screening of

ENMD-1068 as inferred from the available studies.
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A generalized workflow for preclinical evaluation of ENMD-1068.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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